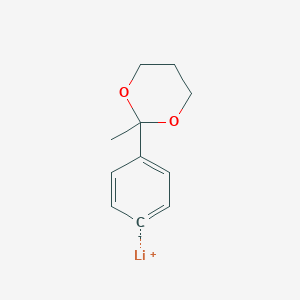

Lithium;2-methyl-2-phenyl-1,3-dioxane

Description

Lithium;2-methyl-2-phenyl-1,3-dioxane is a specialized organolithium compound featuring a 1,3-dioxane ring substituted with methyl and phenyl groups at the 2-position. Its structure combines the electron-withdrawing properties of the phenyl group with the steric bulk of the methyl group, making it a unique reagent in synthetic chemistry. The compound is notably employed in reduction reactions, such as the lithium aluminum hydride-mediated conversion of ester moieties to diols, and subsequent acid-catalyzed cyclization to form functionalized dioxane derivatives (e.g., syn-4-(4-fluorophenyl)-2,2-dimethyl-5-vinyl-1,3-dioxane) in quantitative yields . Its role in facilitating stereoselective transformations highlights its importance in organic synthesis.

Properties

CAS No. |

110347-00-7 |

|---|---|

Molecular Formula |

C11H13LiO2 |

Molecular Weight |

184.2 g/mol |

IUPAC Name |

lithium;2-methyl-2-phenyl-1,3-dioxane |

InChI |

InChI=1S/C11H13O2.Li/c1-11(12-8-5-9-13-11)10-6-3-2-4-7-10;/h3-4,6-7H,5,8-9H2,1H3;/q-1;+1 |

InChI Key |

WPAMHPVZJJUYDB-UHFFFAOYSA-N |

SMILES |

[Li+].CC1(OCCCO1)C2=CC=[C-]C=C2 |

Canonical SMILES |

[Li+].CC1(OCCCO1)C2=CC=[C-]C=C2 |

Synonyms |

Lithium, [4-(2-methyl-1,3-dioxan-2-yl)phenyl]- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Analysis

The conformational behavior of 1,3-dioxane derivatives is highly dependent on substituent positions. Lithium;2-methyl-2-phenyl-1,3-dioxane, with substituents at the 2-position, contrasts sharply with 5-substituted analogs (e.g., 5-methyl-1,3-dioxane). Key findings include:

- Substituent Position Effects :

- Substituents at the 2-position (e.g., methyl) exhibit a conformational free energy difference (ΔG°) of 3.98 kcal/mol , favoring the axial conformer due to steric strain in the equatorial position.

- Substituents at the 5-position (e.g., methyl) show a much smaller ΔG° (0.83 kcal/mol ), leading to a more balanced equatorial-axial equilibrium .

- Steric and Electronic Influences :

- The phenyl group in this compound introduces significant steric bulk and electron-withdrawing effects, further stabilizing the axial conformer compared to simpler 2-methyl derivatives.

Computational and Experimental Insights

- Geometry Optimization : Computational studies (HF/6-31Gand B3LYP/6-31G ) on methyl-substituted 1,3-dioxanes reveal that 2-methyl derivatives exhibit greater structural distortion than 5-methyl analogs, aligning with experimental conformational data .

- Synthetic Yield : this compound enables near-quantitative yields in diol formation, whereas brominated derivatives (e.g., 5-bromo-5-nitro-1,3-dioxane) are less reactive in synthesis but effective as preservatives .

Research Findings and Discussion

- Conformational Rigidity : The 2-position substituents in this compound impose greater conformational rigidity compared to 5-substituted derivatives, making it advantageous in stereocontrolled reactions .

- Industrial Relevance : While brominated dioxanes dominate preservative applications, the lithium derivative fills a niche in high-precision organic synthesis, particularly in pharmaceutical intermediates .

- Unresolved Questions : The exact ΔG° for this compound remains unquantified experimentally, necessitating further conformational studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.